(1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid
Description
(1S,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid (C₉H₁₄O₄) is a chiral cyclohexane derivative featuring a methoxycarbonyl group at position 2 and a carboxylic acid group at position 1 of the cyclohexane ring. Its stereochemistry is critical for its biological activity, particularly as a key intermediate in synthesizing chemokine receptor 2 (CCR2) modulators for treating rheumatoid arthritis . The compound is synthesized enantioselectively via enzymatic hydrolysis using immobilized Candida antarctica lipase (Novozym 435), achieving >99.9% enantiomeric excess (ee) and high yields (96–99.8%) . This process outperforms classical chemical methods, such as quinine-catalyzed alcoholysis, which initially provided 90.8% ee .
Properties
IUPAC Name |
(1S,2R)-2-methoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVPVRGRPPYECC-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288053 | |
| Record name | (1s,2r)-2-(methoxycarbonyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111955-05-6, 2778-62-3 | |
| Record name | rel-1-Methyl (1R,2S)-1,2-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111955-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC53943 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | (1s,2r)-2-(methoxycarbonyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexane, which undergoes functionalization to introduce the necessary substituents.
Functional Group Introduction: The methoxycarbonyl group can be introduced via esterification reactions, where methanol reacts with a carboxylic acid derivative in the presence of an acid catalyst.
Stereoselective Synthesis: Achieving the (1s,2r) configuration may require the use of chiral catalysts or starting materials to ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing continuous flow reactors to optimize the esterification process.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acid catalysts for esterification, such as sulfuric acid (H₂SO₄).
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Esters, amides.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Synthesis: Its stereochemistry makes it valuable in the synthesis of chiral compounds.
Biology and Medicine:
Drug Development: Potential precursor for pharmaceutical compounds, particularly those requiring specific stereochemistry.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Polymer Synthesis: Can be used in the production of polymers with specific properties.
Agricultural Chemicals: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1s,2r)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid depends on its application:
Enzyme Interaction: In biochemical applications, it may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.
Pharmacological Effects: In drug development, its effects are mediated through interactions with molecular targets such as receptors or enzymes, leading to therapeutic outcomes.
Comparison with Similar Compounds
Stereoisomeric Variants
The compound has several stereoisomers, including:
The (1S,2R) configuration is uniquely suited for CCR2 modulation due to its optimal binding affinity, whereas other stereoisomers lack comparable efficacy .
Cyclohexanecarboxylic Acid Derivatives
Substituent variations on the cyclohexane ring significantly alter physicochemical and biological properties:
The methoxycarbonyl group in (1S,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid balances lipophilicity and hydrogen-bonding capacity, making it ideal for drug synthesis .
Bridged and Bicyclic Analogues
Bridged structures offer conformational rigidity but differ in synthesis complexity:
The monocyclic structure of this compound allows easier functionalization compared to bicyclic systems .
Pharmaceutical Relevance
The compound is a critical intermediate for CCR2 modulators, whereas analogues like 3-amino-5-hydroxybenzoic acid are used in antibiotic synthesis .
Chiral Derivatizing Agents
Derivatives such as (1R,2R)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic acid are used in HPLC for ee determination, highlighting the importance of stereochemistry in analytical chemistry .
Biological Activity
(1S,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid is a chiral compound characterized by a cyclohexane ring with a methoxycarbonyl group and a carboxylic acid functionality. Its structural features are crucial for its biological activity, which has been explored in various studies. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial and anti-inflammatory properties.
Chemical Structure
- Molecular Formula: C9H14O4
- SMILES: COC(=O)[C@@H]1CCCC[C@@H]1C(=O)O
- InChIKey: BOVPVRGRPPYECC-NKWVEPMBSA-N
The stereochemistry at the 1 and 2 positions of the cyclohexane ring significantly influences its reactivity and biological properties.
Antimicrobial Activity
Compounds with carboxylic acid functionalities, including this compound, often exhibit antibacterial properties . Research indicates that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Study | Bacterial Strain | Concentration Tested (μg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Study A | E. coli | 50 | 15 |
| Study B | S. aureus | 100 | 18 |
| Study C | P. aeruginosa | 75 | 20 |
These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Studies have also demonstrated that this compound possesses anti-inflammatory properties . It has been shown to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory conditions.
- Mechanism of Action: The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.
| Study | Inflammatory Model | Concentration (μM) | Cytokine Reduction (%) |
|---|---|---|---|
| Study D | LPS-induced macrophages | 10 | 30 |
| Study E | Carrageenan-induced edema | 25 | 45 |
These results highlight the compound's potential as an anti-inflammatory agent .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including enzymatic hydrolysis and traditional organic synthesis techniques.
Enzymatic Synthesis
One notable method involves the use of immobilized enzymes to catalyze the reaction, which can enhance yield and purity while reducing environmental impact. This biocatalytic approach is particularly promising for producing high enantiomeric excess (e.e.) products .
Traditional Organic Synthesis
Conventional methods include:
- Nucleophilic substitution reactions.
- Carboxylation of cyclohexene derivatives.
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
- Case Study 1: Investigated its antibacterial efficacy against multi-drug resistant strains of E. coli, demonstrating significant inhibition at lower concentrations.
- Case Study 2: Focused on its anti-inflammatory effects in a rat model of arthritis, showing reduced swelling and pain scores compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
